![molecular formula C10H30O5Si5 B1670010 Decamethylcyclopentasiloxane CAS No. 541-02-6](/img/structure/B1670010.png)
Decamethylcyclopentasiloxane
Overview
Description
Decamethylcyclopentasiloxane, also known as D5, is an organosilicon compound used in various applications such as cosmetics, deodorants, sunblocks, hair sprays, and personal care products . It is also used in industrial cleaning fluids and dry cleaning solvents .
Synthesis Analysis
Decamethylcyclopentasiloxane can be used as a greener solvent in synthetic chemistry applications. It can also serve as a monomeric unit for polymerization by various base catalysts to obtain polysiloxane polymer .Molecular Structure Analysis
The molecular structure of Decamethylcyclopentasiloxane is available as a 2D Mol file . More detailed information about its spectra can be found on SpectraBase .Physical And Chemical Properties Analysis
Decamethylcyclopentasiloxane is a colorless and odorless liquid that is slightly volatile . It has a density of 0.958 g/cm³, a melting point of -47 °C, and a boiling point of 210 °C . More detailed information about its physical and chemical properties can be found on the NIST Chemistry WebBook .Scientific Research Applications
C10H30O5Si5\text{C}_{10}\text{H}_{30}\text{O}_5\text{Si}_5C10H30O5Si5
. It has a variety of applications in scientific research and industry due to its unique chemical properties. Below is a comprehensive analysis of its applications across different fields:Personal Care Products
Decamethylcyclopentasiloxane: is widely used in personal care products such as skin creams, cosmetics, shampoos, deodorants, and conditioners . Its inclusion in these products is due to its excellent spreading properties, providing a silky and smooth feel to the skin and hair. It also helps in the even distribution of active ingredients and evaporates quickly, leaving no residue.
Industrial Cleaning Agents
In the industrial sector, D5 serves as a component in cleaning fluids and dry cleaning solvents . Its non-polar nature and slow evaporation rate make it effective for removing oils and residues without damaging sensitive components or surfaces.
Temporary Masking Agent
D5: has been tested as a temporary masking agent for water-sensitive media on paper objects during aqueous treatment . It can protect water-soluble inks from water damage during conservation processes, although its effectiveness varies depending on the paper type and the solvent used.
Pharmaceutical Applications
As a pharmaceutical secondary standard and certified reference material, Decamethylcyclopentasiloxane is utilized in the formulation of various pharmaceutical products . It ensures consistency and compliance with pharmacopeial standards.
Cosmetic Ingredient Carrier
D5: acts as a carrier for other ingredients in toiletries and cosmetics . It helps in stabilizing volatile compounds and enhances the application properties of cosmetic products.
Lubricants and Conditioners
This compound is also used in silicone-based personal lubricants and hair conditioners . It allows for easy brushing of hair without breakage and provides a non-greasy, smooth finish.
Research on Water-Sensitive Substrates
D5: has been studied for its role as a non-polar masking agent for water-sensitive substrates during polar solvent treatment . This application is particularly relevant in the preservation and restoration of art and archival materials.
Precursor in Polymer Production
Finally, Decamethylcyclopentasiloxane is a precursor in the production of siloxane polymers used in industry and medicine . These polymers have diverse applications, including medical implants, coatings, and sealants.
Mechanism of Action
Target of Action
Decamethylcyclopentasiloxane (D5) is an organosilicon compound primarily used in the production of siloxane polymers for industry and medicine, and as a carrier ingredient in many toiletries and cosmetics . The primary targets of D5 are the skin and hair, where it acts as an emollient, making the hair easier to brush without breakage .
Mode of Action
The mode of action of D5 is based on its physical properties rather than a biochemical interaction. As an emollient, D5 forms a layer on the skin and hair, providing a smooth feel and appearance . It is also used in silicone-based personal lubricants . The compound is slightly volatile, which allows it to evaporate from the skin surface over time .
Biochemical Pathways
It can affect the skin’s barrier function, potentially influencing the absorption and efficacy of other compounds applied to the skin .
Pharmacokinetics
D5 has a relatively low order of toxicity following acute administration via the oral, dermal, and inhalation routes of exposure . There is no appreciable dermal absorption of D5 based on results from in vivo and in vitro studies . For both D4 and D5, model calculations indicate that more than 83% of the chemical that reached systemic circulation was eliminated by exhalation within 24 hours .
Result of Action
The primary result of D5 application is improved skin and hair feel, due to its emollient properties . In high concentration exposures, inhalation exposure of rats to D5 for up to 24 months produced adverse effects in the liver (weight changes and hepatocellular hypertrophy) and uterus .
Action Environment
The action of D5 can be influenced by environmental factors. For example, the rate of evaporation from the skin can be affected by temperature and humidity. Additionally, D5 is persistent in the environment and has been detected in some species of aquatic life . It is controlled in the EU due to its persistent, bioaccumulative, and toxic characteristics .
Safety and Hazards
properties
IUPAC Name |
2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXQFUHVRWGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O5Si5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32625-53-9 | |
Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32625-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027184 | |
Record name | Decamethylcyclopentasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless volatile liquid; [Merck Index] | |
Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decamethylcyclopentasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
210 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
73 °C (163 °F) - closed cup | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.7X10-2 mg/L at 25 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9593 g/cu cm at 20 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.2 [mmHg], 0.3 mm Hg at 25 °C (OECD Guideline 104, Static Method Ebuliometer) | |
Record name | Decamethylcyclopentasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Decamethylcyclopentasiloxane | |
Color/Form |
Colorless volatile liquid | |
CAS RN |
541-02-6 | |
Record name | Decamethylcyclopentasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decamethylcyclopentasiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclomethicone 5 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclopentasiloxane, 2,2,4,4,6,6,8,8,10,10-decamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decamethylcyclopentasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decamethylcyclopentasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOMETHICONE 5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0THT5PCI0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-38 °C | |
Record name | DECAMETHYLCYCLOPENTASILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.